molecular formula C7H3Cl3O B152503 3,4-Dichlorobenzoyl chloride CAS No. 3024-72-4

3,4-Dichlorobenzoyl chloride

Cat. No.: B152503
CAS No.: 3024-72-4
M. Wt: 209.5 g/mol
InChI Key: VTXNOVCTHUBABW-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses .

Preparation Methods

3,4-Dichlorobenzoyl chloride is typically prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride. The reaction involves heating the mixture to facilitate the substitution of the hydroxyl group in the benzoic acid with a chlorine atom, forming the acyl chloride .

Chemical Reactions Analysis

3,4-Dichlorobenzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-dichlorobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 3,4-dichlorobenzyl alcohol under specific conditions.

Common reagents used in these reactions include thionyl chloride for preparation, arylamines for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed include dichlorobenzamide derivatives and 3,4-dichlorobenzoic acid .

Scientific Research Applications

3,4-Dichlorobenzoyl chloride is used in various scientific research applications:

Comparison with Similar Compounds

3,4-Dichlorobenzoyl chloride can be compared with other similar compounds, such as:

This compound is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

3,4-dichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXNOVCTHUBABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062793
Record name Benzoyl chloride, 3,4-dichloro-
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Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3024-72-4
Record name 3,4-Dichlorobenzoyl chloride
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Record name Benzoyl chloride, 3,4-dichloro-
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Record name Benzoyl chloride, 3,4-dichloro-
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Record name Benzoyl chloride, 3,4-dichloro-
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Record name 3,4-dichlorobenzoyl chloride
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Record name 3,4-Dichlorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 3,4-dichlorobenzoic acid (20 g, 105.26 mmol) in thionyl chloride (200 ml) was stirred overnight at 90° C. The resulting mixture was concentrated under vacuum to afford 3,4-dichlorobenzoyl chloride as light yellow oil (20 g, 91%).
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Synthesis routes and methods II

Procedure details

Similarly, substituting 2-chloro-4-nitrobenzoyl chloride, 3-bromo-4-methylbenzoyl chloride, 2,6-difluorobenzoyl chloride, 2,5-dichlorobenzoyl chloride, 3,5-dichlorobenzoyl chloride or naphthoyl chloride, for 3,4-dichlorobenzoyl chloride, yields respectively: 2-chloro-4-nitrobenzoic acid, 2-(tert)-butylhydrazide; 3-bromo-4-methylbenzoic acid, 2-(tert)-butylhydrazide; mp 95°-97° C.; 2,5-dichlorobenzoic acid 2-(tert)-butylhydrazide and 3,5dichlorobenzoic acid, 2-(tert)-butylhydrazide, mp 163°-165° C.; 1-naphthoic acid, 2-(tert)-butylhydrazide mp 148°-150° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 3,4-Dichlorobenzoyl chloride in current research?

A1: this compound serves as a versatile building block in synthesizing various organic compounds, particularly heterocycles like benzoxazinones and quinazolinones. [, , , , , , , ] These heterocyclic compounds exhibit a wide range of biological activities, making them attractive targets for developing novel pharmaceuticals.

Q2: Can you provide an example of a specific compound synthesized using this compound and its potential biological activity?

A2: One study describes the synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one using this compound as a starting material. [] This compound demonstrated moderate cytotoxicity against the MCF-7 breast cancer cell line in vitro, suggesting its potential as an anticancer agent. []

Q3: How was the synthesized 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one characterized?

A3: Researchers employed various spectroscopic techniques to confirm the structure of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one. These included 1D and 2D NMR spectroscopy, infrared spectroscopy, and mass spectrometry. [] This comprehensive characterization ensures the identity and purity of the synthesized compound.

Q4: Beyond benzoxazinones, are there other classes of compounds synthesized using this compound?

A4: Yes, researchers have utilized this compound to synthesize substituted quinazolin-4-ones. [] For instance, the reaction of a benzoxazine derivative (obtained from this compound) with hydrazine hydrate led to the formation of a complex quinazolin-4-one derivative. []

Q5: What is the significance of exploring quinazolinone derivatives in pharmaceutical research?

A5: Quinazolinones are recognized for their diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and anticancer activities. [] Therefore, synthesizing novel quinazolinone derivatives, potentially using this compound as a starting material, holds promise for discovering new drug candidates.

Q6: Were computational methods employed in the research involving compounds derived from this compound?

A6: Yes, in silico studies, specifically molecular docking, were conducted to investigate the interaction of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one with Methionyl-tRNA synthetase (1PG2). [] While the docking score was higher than the native ligand, the study suggests that the benzoxazine ring system could be a potential scaffold for developing anticancer agents. []

Q7: Apart from pharmaceutical applications, are there other uses for this compound?

A7: Research indicates that this compound serves as a key intermediate in synthesizing 3,4-difluorobenzonitrile. [] This compound is a crucial precursor for producing cyhalofop-butyl, a selective herbicide. [] This highlights the diverse applications of this compound beyond pharmaceutical research.

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